molecular formula C18H19N3O4S B11384990 N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B11384990
M. Wt: 373.4 g/mol
InChI Key: PYHYJGTUKSLLAV-UHFFFAOYSA-N
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Description

N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide typically involves multiple stepsThe final step involves the sulfonamide formation through the reaction of the intermediate with benzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar multi-step synthetic routes are employed, with optimizations for scale-up, yield, and purity. These methods would involve the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a variety of reduced forms.

Scientific Research Applications

N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxadiazole ring and sulfonamide group are likely involved in binding interactions, while the methoxyphenyl group may contribute to the compound’s overall stability and bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C18H19N3O4S/c1-3-21(26(22,23)16-7-5-4-6-8-16)13-17-19-18(20-25-17)14-9-11-15(24-2)12-10-14/h4-12H,3,13H2,1-2H3

InChI Key

PYHYJGTUKSLLAV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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